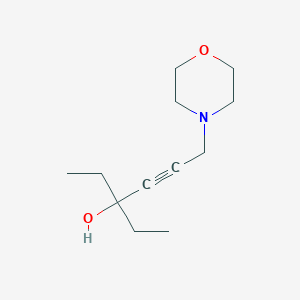

![molecular formula C19H24N4O2S B5525736 5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)

5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including bioisosteric replacements and nucleophilic substitutions, to enhance biological activity or stability. For instance, novel tricyclic benzoxazines have been synthesized as potent serotonin receptor antagonists through bioisosteric replacement of metabolically labile groups, indicating a method that could potentially apply to the synthesis of the subject compound (Bromidge et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of specific functional groups and their arrangement for biological activity. The study of organic crystal engineering with 1,4-piperazine-2,5-diones shows how crystal form polymorphism and hydrogen bonding networks can influence molecular properties, suggesting that such structural considerations are crucial for understanding our compound of interest (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives, such as microwave-assisted synthesis leading to serotonin receptor antagonists, highlight the reactivity and potential for modification of such molecules. This suggests that the subject compound may also participate in various chemical reactions conducive to forming new compounds with distinct properties (Mahesh et al., 2004).

Scientific Research Applications

Antipsychotic Profile Enhancements

Linking Bridge Modifications in Pharmacological Agents

Research has explored the effect of linking bridge modifications on the antipsychotic profile of phthalimide and isoindolinone derivatives connected to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl. This study highlighted how bridge length and conformation significantly impact the biological activity of these compounds, suggesting their potential as antipsychotic agents. A four-carbon spacer was identified as providing optimal activity, underscoring the importance of structural modifications in enhancing pharmacological efficacy (Norman, Minick, & Rigdon, 1996).

Antimicrobial Applications

Novel Triazole Derivatives for Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed the potential of these compounds in combating microbial infections. By focusing on the structural diversity of these derivatives, the research provides insights into the design of new antimicrobial agents, highlighting the compound's relevance in addressing infectious diseases (Bektaş et al., 2010).

Receptor Binding and Metabolic Stability

Enhanced Receptor Binding and Stability

Investigations into isoindol-1-one analogues of certain piperazine derivatives have shown significant receptor binding affinity and metabolic stability. These attributes are critical for the development of therapeutic agents, especially in the context of central nervous system disorders, by ensuring effective receptor interaction and stability within biological systems (Zhuang, Kung, Mu, & Kung, 1998).

EGFR Inhibition for Anti-cancer Properties

Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors

A detailed study utilizing density functional theory and molecular docking to explore the mechanism behind the anti-cancer properties of certain benzimidazole derivatives bearing 1,2,4-triazole. This research demonstrates the compounds' potential as EGFR inhibitors, contributing to the development of new anti-cancer therapies (Karayel, 2021).

properties

IUPAC Name |

5-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1-ethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-2-21-13-14(7-8-17(21)24)19(25)23-11-9-22(10-12-23)18-15-5-3-4-6-16(15)26-20-18/h3-6,14H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOFSEJEHYAGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CCC1=O)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)